Bienvenue dans la boutique en ligne BenchChem!

Indopine

Indolylalkylamine Structure-Activity Relationship (SAR) Analgesic

Indopine (CAS 3569-26-4) is a synthetic small molecule formally classified as an indolylalkyl derivative. Its chemical identity is defined by the IUPAC name 3-[2-[1-(2-phenylethyl)piperidin-4-yl]ethyl]-1H-indole, with a molecular formula of C₂₃H₂₈N₂ and a molecular weight of 332.48 g/mol.

Molecular Formula C23H28N2
Molecular Weight 332.5 g/mol
CAS No. 3569-26-4
Cat. No. B1594909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndopine
CAS3569-26-4
Molecular FormulaC23H28N2
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1CCC2=CNC3=CC=CC=C32)CCC4=CC=CC=C4
InChIInChI=1S/C23H28N2/c1-2-6-19(7-3-1)12-15-25-16-13-20(14-17-25)10-11-21-18-24-23-9-5-4-8-22(21)23/h1-9,18,20,24H,10-17H2
InChIKeyPKONSPWBWMIPAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indopine (CAS 3569-26-4) for Procurement: A Synthetic Indolylalkyl Analgesic with Defined Historical and Chemical Attributes


Indopine (CAS 3569-26-4) is a synthetic small molecule formally classified as an indolylalkyl derivative . Its chemical identity is defined by the IUPAC name 3-[2-[1-(2-phenylethyl)piperidin-4-yl]ethyl]-1H-indole, with a molecular formula of C₂₃H₂₈N₂ and a molecular weight of 332.48 g/mol . The compound was originally patented by Irwin, Neisler and Co. and received an International Nonproprietary Name (INN) designation, appearing on the WHO's proposed INN List 12 (1962) and recommended INN List 5 (1965), indicating its early recognition as a distinct pharmaceutical substance . Its core structure features a tryptamine-like scaffold—an indole ring linked via an ethyl bridge to an N-phenethylpiperidine moiety—which differentiates it from both the diphenylpropylamine opioid analgesics and simple indolylalkylamines .

Why Indopine Cannot Be Directly Substituted by Other Indolylalkylamines or Diphenylpropylamine Analgesics in Research


Indopine occupies a unique and poorly characterized intersection in chemical space: it is an indolylalkylamine bearing an N-phenethylpiperidine substituent, a structural feature absent from the closest commercially relevant comparators . Unlike methadone and its congeners, which are diphenylpropylamines with a ketone moiety and well-defined mu-opioid receptor (MOR) agonism, Indopine lacks both the diphenyl and carbonyl pharmacophores essential for classical opioid activity . It also diverges markedly from indalpine, the nearest indole-based analog, which is a simple 3-(2-piperidin-4-ylethyl)-1H-indole (C₁₅H₂₀N₂, MW 228.33) that acts as a selective serotonin reuptake inhibitor (SSRI) with an IC₅₀ of 1 nM at the serotonin transporter . The additional N-phenethyl substitution on Indopine's piperidine ring increases its molecular weight by over 100 Da and dramatically alters its predicted physicochemical and pharmacological profile . Furthermore, Indopine's formal regulatory status as a withdrawn drug—removed from the global market due to reports of carcinogenicity in animal studies—creates sourcing and handling requirements distinct from currently approved analgesics . These structural, pharmacological, and regulatory differences make generic substitution scientifically indefensible without explicit experimental validation.

Quantitative Differentiation Evidence for Indopine (CAS 3569-26-4): A Comparator-Anchored Analysis


Structural Differentiation from Indalpine: The N-Phenethylpiperidine Substitution as a Key Determinant of Physicochemical and Predicted Pharmacological Divergence

Indopine is structurally distinguished from its closest indole-based congener, indalpine, by the presence of an N-phenethyl substituent on the piperidine ring. This substitution increases the molecular weight from 228.33 Da (indalpine, C₁₅H₂₀N₂) to 332.48 Da (indopine, C₂₃H₂₈N₂), adds an additional aromatic ring, and extends the rotatable bond count from 4 to 6 . While indalpine is a well-characterized SSRI with a serotonin transporter IC₅₀ of 1 nM, no peer-reviewed receptor binding or functional assay data exist for indopine in the public domain; ChEMBL reports 'No data available' for bioactivity, target classification, or assay results for compound CHEMBL2104887 . This structural divergence is predicted to abolish indalpine's serotonin transporter affinity while potentially conferring opioid receptor interactions via the N-phenethylpiperidine motif, though this remains experimentally unconfirmed . The calculated AlogP increases from approximately 3.0 (indalpine) to 5.06 (indopine), indicating substantially higher lipophilicity and altered blood-brain barrier penetration potential .

Indolylalkylamine Structure-Activity Relationship (SAR) Analgesic Opioid receptor

Regulatory Differentiation: Indopine's Withdrawn Status Contrasts with the Approved or Active Investigational Status of Structural Analogs

Indopine was withdrawn from the market worldwide due to reports of adverse reactions, including carcinogenicity observed in animal studies, as documented in Martindale: The Extra Pharmacopoeia (30th edition, p. 21) . This contrasts with the regulatory status of methadone, which remains a WHO Essential Medicine and is approved globally for opioid dependence treatment and analgesia, and with fendiline and prenylamine, which were withdrawn for cardiac safety concerns (torsade de pointes) rather than carcinogenicity . Indalpine was also withdrawn, but for neutropenia rather than carcinogenicity . This divergent safety profile indicates that Indopine's toxicity liabilities are mechanistically distinct from those of its comparators, making it a potentially valuable tool compound for studying genotoxic or carcinogenic mechanisms associated with indolylalkylamine scaffolds—provided appropriate safety handling protocols are in place .

Drug withdrawal Carcinogenicity Regulatory history Pharmacovigilance

Pharmacological Knowledge Gap: Indopine's Absence of Public Bioactivity Data as a Differentiating Factor for Nociception and Opioid Receptor Research

A systematic search of ChEMBL, DrugBank, and PubMed reveals a near-complete absence of publicly available pharmacological characterization for Indopine. ChEMBL explicitly states 'No data available for compound CHEMBL2104887 (INDOPINE)' for bioactivity, assay, and target classification . In contrast, the diphenylpropylamine analgesic methadone has extensive pharmacological characterization, including Ki values of 1.7–3.4 nM at the mu-opioid receptor (MOR), and fendiline has documented L-type calcium channel blockade with an IC₅₀ of 17 µM and calmodulin antagonism activity . While NCATS Inxight Drugs describes Indopine as a 'potent analgesic' based on the original Irwin, Neisler patent, no quantitative potency data—such as ED₅₀ values in animal pain models, receptor binding affinities (Ki), or functional assay results (EC₅₀/IC₅₀)—have been published in the peer-reviewed literature . This knowledge gap creates a unique research opportunity: Indopine represents a pharmacologically uncharacterized indolylalkyl scaffold that may possess opioid receptor activity distinct from classical diphenylpropylamines, but its actual target engagement profile must be determined experimentally .

Opioid receptor Analgesic screening Pharmacological tool compound Mu-opioid receptor (MOR)

Predicted ADME Divergence: High Lipophilicity and Blood-Brain Barrier Penetration Potential Differentiate Indopine from More Polar Indolylalkylamines

Indopine's calculated AlogP of 5.06 places it substantially above the optimal lipophilicity range (LogP 1–3) for orally bioavailable CNS drugs, and well above indalpine's estimated LogP of ~3.0 . It also violates one of Lipinski's Rule of Five criteria (RO5 Violations: 1) due to its high logP, whereas indalpine (MW 228.33, LogP ~3.0) has zero RO5 violations . The topological polar surface area (TPSA) of 19.03 Ų for Indopine is below the commonly cited threshold of 60–70 Ų for good oral absorption and below the 90 Ų threshold for blood-brain barrier permeation, suggesting that if absorbed, Indopine is likely to penetrate the CNS effectively . This contrasts with fendiline (MW 329.48, C₂₄H₂₇N) which has a TPSA of 3.24 Ų but is primarily characterized as a peripheral L-type calcium channel blocker . The combination of high lipophilicity, low TPSA, and the presence of the N-phenethylpiperidine motif suggests Indopine may exhibit extensive tissue distribution and CNS penetration, factors that must be considered in experimental design and safety handling.

ADME prediction Lipophilicity Blood-brain barrier Drug-likeness

Validated Research and Procurement Scenarios for Indopine (CAS 3569-26-4) Based on Quantitative Differentiation Evidence


Pharmacological De-Orphaning Studies: Characterizing Indopine's Opioid Receptor Activity Profile Against Methadone and Fendiline as Reference Standards

Given the complete absence of public receptor binding or functional assay data for Indopine , a primary research application is systematic pharmacological de-orphaning. Researchers can perform competitive radioligand binding assays at mu-, delta-, and kappa-opioid receptors using [³H]-naloxone or [³H]-DAMGO as radioligands, with methadone (MOR Ki = 1.7–3.4 nM) as a reference MOR agonist and fendiline as a negative control for opioid receptor activity . Functional activity can be assessed via [³⁵S]GTPγS binding assays in membrane preparations from CHO or HEK293 cells expressing individual opioid receptor subtypes. The structural hypothesis that the N-phenethylpiperidine motif confers opioid receptor affinity—suggested by analogy to diphenylpropylamine pharmacophores—can thus be tested empirically. Given Indopine's high predicted lipophilicity (AlogP 5.06), assay conditions should include appropriate solvent controls (e.g., DMSO ≤0.1%) and assessment of non-specific binding to assay plastics .

Genotoxic and Carcinogenic Mechanism Studies: Using Indopine to Investigate Indolylalkylamine-Associated Carcinogenicity Pathways

Indopine's documented withdrawal due to carcinogenicity observed in animal studies makes it a valuable tool compound for investigating the genotoxic mechanisms of indolylalkylamines. In contrast to indalpine (withdrawn for neutropenia) and fendiline/prenylamine (withdrawn for cardiac proarrhythmia), Indopine's carcinogenicity liability is structurally and mechanistically distinct . Researchers can conduct Ames fluctuation assays (TA98, TA100, TA1535, TA1537 strains with and without S9 metabolic activation) and in vitro micronucleus assays in CHO-K1 or TK6 cells to assess mutagenic and clastogenic potential. Comparative studies with indalpine—which shares the indole core but lacks the N-phenethyl substituent—can isolate the contribution of the N-phenethylpiperidine moiety to genotoxic risk. Such studies should be conducted under appropriate biosafety level containment and with Institutional Biosafety Committee approval given the compound's carcinogenicity classification .

Analytical Reference Standard and Forensic Chemistry: Indopine as a Certified Reference Material for Indolylalkylamine Identification

Indopine's unique structural features—combining an indole core with an N-phenethylpiperidine moiety (MW 332.48)—make it a valuable reference standard for analytical method development and forensic chemistry applications . Unlike methadone (MW 309.45, diphenylpropylamine scaffold) or indalpine (MW 228.33, simple indolylalkylamine), Indopine provides a distinct retention time and mass spectrometric fragmentation pattern that can serve as a system suitability standard in LC-MS/MS or GC-MS methods for indolylalkylamine screening . Key analytical parameters include: exact monoisotopic mass of 332.22544 Da, predominant fragment ions expected at m/z 144 (N-phenethylpiperidine fragment) and m/z 130 (indole-ethyl fragment), and a predicted boiling point of ~501.3 °C at 760 mmHg suitable for GC analysis . Procurement of high-purity Indopine (≥95% by HPLC) with a certificate of analysis specifying identity (¹H NMR, ¹³C NMR, HRMS) is essential for this application.

Synthetic Chemistry and Scaffold Diversification: Indopine as a Key Intermediate for Novel Indolylalkylamine Libraries

Indopine serves as a versatile synthetic intermediate for medicinal chemistry programs exploring indolylalkylamine chemical space, particularly for generating analogs with modifications at the indole nitrogen (N1), the piperidine ring (C4 substitution), or the N-phenethyl group (aryl ring substitution) . The compound's synthetic accessibility via tryptamine alkylation with N-phenethyl-4-piperidone or via reductive amination routes is supported by references to Gray, A. et al. (J. Org. Chem., 26, 3368, 1961) . Procurement advantages include the availability of both the free base (CAS 3569-26-4) and hydrochloride salt (CAS 24361-13-5), offering flexibility in reaction conditions; the hydrochloride salt provides improved handling and storage stability for long-term compound library synthesis campaigns . Researchers should verify the purity and identity of procured material via orthogonal analytical methods before use as a synthetic building block .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indopine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.